

Experimental procedures involving 1-Benzyl-4-phenylpiperidine-4-carbonitrile

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Compound of Interest

Compound Name: 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Cat. No.: B1218003

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Application Notes and Protocols: 1-Benzyl-4-phenylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures, quantitative data, and application context for **1-Benzyl-4-phenylpiperidine-4-carbonitrile**. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the opioid analgesic pethidine (meperidine) and its analogs. The protocols and data presented are compiled from peer-reviewed literature and patent filings to assist in research and development.

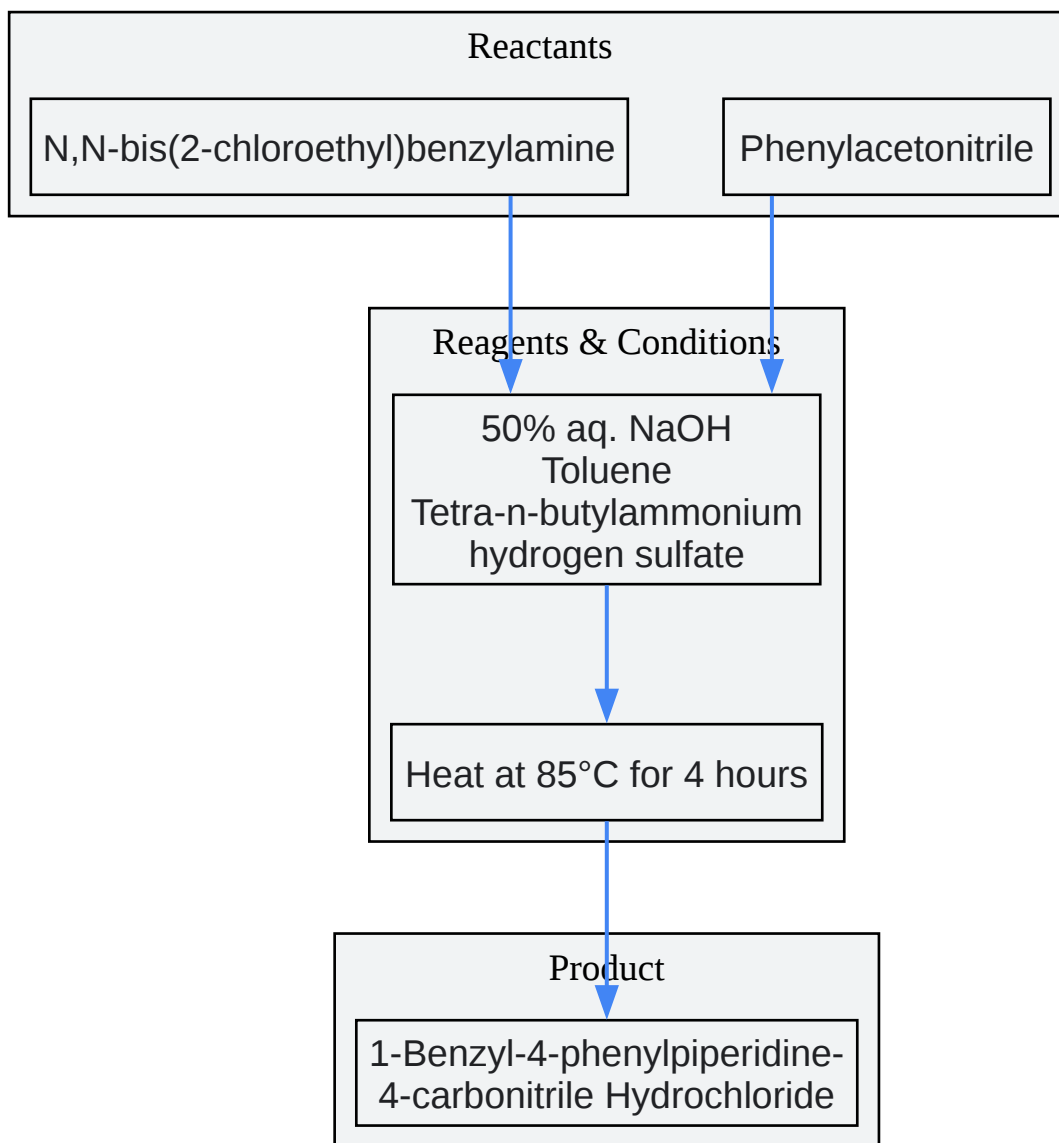
Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile (also known as 1-benzyl-4-cyano-4-phenylpiperidine) is a versatile chemical building block in medicinal chemistry.^{[1][2]} Its rigid piperidine scaffold, combined with the lipophilic benzyl and phenyl groups, makes it a valuable precursor for molecules targeting the central nervous system (CNS).^{[1][3]} The nitrile functional group is particularly useful as it can be chemically transformed into a variety of other moieties, such as amines, carboxylic acids, amides, and aldehydes, enabling the synthesis of a diverse library of bioactive compounds.^{[1][4]} Its derivatives have been investigated for their roles as opioid receptor modulators, analgesics, and agents for treating neurological disorders.^{[5][6]}

Experimental Protocols

This protocol details the synthesis via a phase-transfer catalyzed reaction between N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile.

Workflow Diagram:



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Caption: Synthesis of **1-Benzyl-4-phenylpiperidine-4-carbonitrile HCl**.

Methodology:[7]

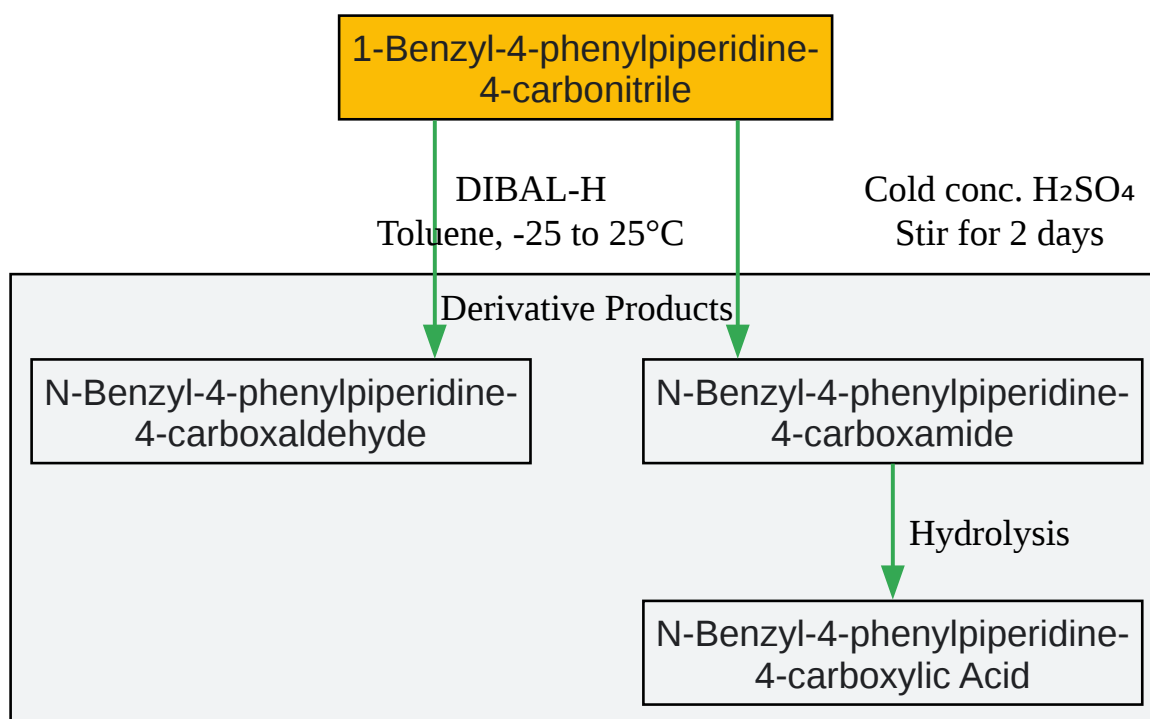
- Combine a toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g), phenylacetonitrile (39.8 g), and tetra-n-butylammonium hydrogen sulfate (11.6 g) in a suitable reaction vessel.
- Over a period of twenty minutes, add a 50% aqueous sodium hydroxide solution (109 g) to the reaction mixture with stirring.
- Heat the mixture to 85°C and maintain this temperature for four hours.
- After the reaction is complete, cool the mixture and perform a suitable workup to isolate the free base.
- Dissolve the crude product in an appropriate solvent (e.g., diethyl ether) and treat with hydrochloric acid to precipitate the hydrochloride salt.
- Filter the precipitate, wash with cold solvent, and dry under vacuum to yield 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

Quantitative Data:

Parameter	Value	Reference
Starting Material 1	N,N-bis(2-chloroethyl)benzylamine	[7]
Starting Material 2	Phenylacetonitrile	[7]
Catalyst	Tetra-n-butylammonium hydrogen sulfate	[7]
Yield	74.1 g (70%)	[7]
Melting Point (m.p.)	261-263°C	[7]

The nitrile group of **1-benzyl-4-phenylpiperidine-4-carbonitrile** is a key site for synthetic elaboration.

Reaction Pathways Diagram:



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Caption: Synthetic transformations of the 4-carbonitrile group.

2.2.1 Reduction to Aldehyde This protocol describes the reduction of the nitrile to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Methodology:[4]

- Dissolve 1-benzylpiperidine-4-carbonitrile in toluene in a round-bottom flask under an inert atmosphere.
- Cool the solution to a temperature between -25°C and 0°C.
- Slowly add DIBAL-H (1.0 to 2.0 molar equivalents) to the solution while maintaining the low temperature.
- Allow the reaction to proceed for 0.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction carefully with a suitable reagent (e.g., methanol, followed by aqueous acid or Rochelle's salt solution).
- Perform an extractive workup to isolate the crude N-benzyl-4-piperidinecarboxaldehyde.
- Purify the product as necessary, typically via column chromatography.

2.2.2 Hydrolysis to Carboxamide Hydrolysis of the sterically hindered α -aminonitrile can be challenging. This method employs strong acid conditions.

Methodology:[8]

- Carefully add 1-benzyl-4-phenylamino-4-piperidinecarbonitrile to cold, concentrated sulfuric acid (H_2SO_4) with stirring in an ice bath.
- Allow the mixture to warm to ambient temperature and stir for approximately 48 hours.
- Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) while cooling.
- Extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate).
- Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to yield the carboxamide.

Quantitative Data for Derivative Syntheses:

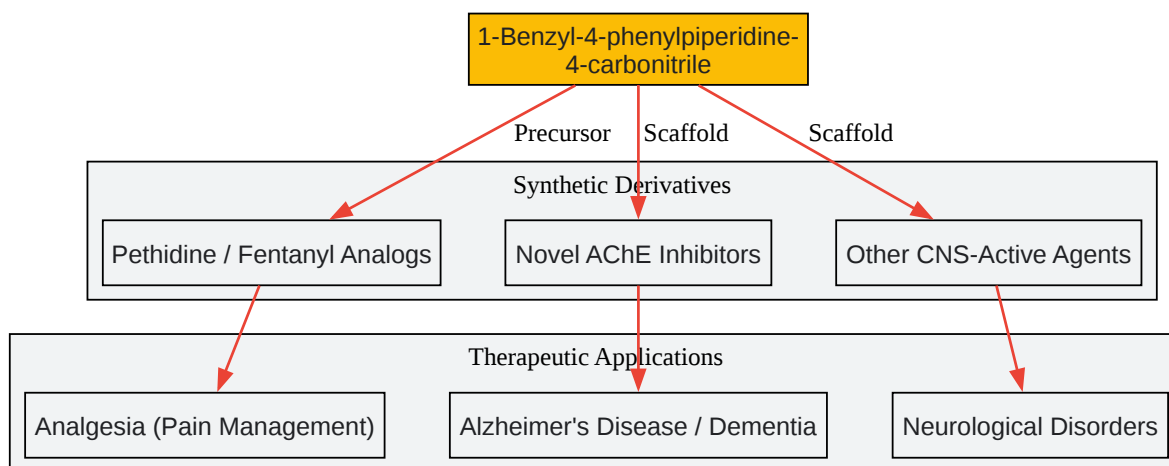
Reaction	Reagent(s)	Yield	Reference
Nitrile to Carboxamide	Cold, concentrated H_2SO_4	73%	[8]
Amide to Ester	Tosylic acid, methanol, 120°C	45%	[8]

Applications in Drug Discovery and Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9]

- **Analgesics:** The primary application of **1-benzyl-4-phenylpiperidine-4-carbonitrile** is as a direct precursor to pethidine and other potent opioid analgesics like fentanyl and its analogs. [1] The structural core is crucial for interaction with opioid receptors.[6]
- **CNS Agents:** Derivatives of this compound are explored for their activity on various CNS targets. Modifications to the benzyl and phenyl rings can tune selectivity for different receptors. Research has focused on developing agents for neurological and psychiatric conditions.[3][5]
- **Acetylcholinesterase (AChE) Inhibitors:** Novel 1-benzylpiperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase. One such derivative demonstrated an IC₅₀ value of 0.56 nM, with high selectivity over butyrylcholinesterase, making it a candidate for development as an anti-dementia agent.[10]
- **Antimicrobial Agents:** The N-benzyl piperidin-4-one core, a related structure, has been used to synthesize derivatives with significant in vitro antibacterial and antifungal activities, particularly against *Escherichia coli* and *Aspergillus niger*. [11]

Logical Relationship Diagram:



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Caption: Role of the core scaffold in developing therapeutic agents.

Disclaimer: The protocols described are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Some of the compounds mentioned, including pethidine intermediates, may be controlled substances and require appropriate licensing for handling.[12][13]

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